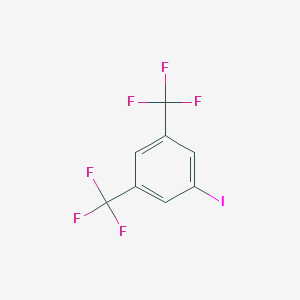
1-Iodo-3,5-bis(trifluoromethyl)benzene
Cat. No. B128866
Key on ui cas rn:
328-73-4
M. Wt: 340 g/mol
InChI Key: VDPIZIZDKPFXLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04347252
Procedure details


To a stirred solution of 3,5-bistrifluoromethyliodobenzene (which may be prepared as described by S. D. Ross et al, J. Amer. Chem. Soc. (1953), 75, 4967-4969; 340.1 g) in anhydrous diethylamine (665 ml), cooled to 10° C. and under an inert atmosphere, there were added successively copper (I) iodide (1.81 g) and dichlorobis(triphenylphosphine)palladium (3.51 g). 2-Propyn-1-ol (57.8 g) was then added dropwise over 20 minutes and the reaction mixture was then maintained, with stirring, at 25° to 30° C. for 4 hours. The reaction mixture was then maintained overnight, with stirring, at ambient temperature. The solvent was removed by evaporation under reduced pressure (water-pump) and the crystalline residue was partitioned between diethyl ether (670 ml) and water (200 ml). The ether layer was separated, washed with water (2×200 ml), dried over anhydrous sodium sulphate and evaporated under reduced pressure (water-pump). The solid residue thus obtained was distilled to give 1-(3,5-bistrifluoromethylphenyl)-prop-1-yn-3-ol, in the form of a white crystalline solid (231.7 g), m.p. 58°-60° C., b.p. 87°-91° C./1 mm Hg.



Name
copper (I) iodide
Quantity
1.81 g
Type
catalyst
Reaction Step Three


Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]([F:15])([F:14])[C:3]1[CH:4]=[C:5](I)[CH:6]=[C:7]([C:9]([F:12])([F:11])[F:10])[CH:8]=1.[CH2:16]([OH:19])[C:17]#[CH:18]>C(NCC)C.[Cu]I.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[F:1][C:2]([F:15])([F:14])[C:3]1[CH:4]=[C:5]([C:18]#[C:17][CH2:16][OH:19])[CH:6]=[C:7]([C:9]([F:12])([F:11])[F:10])[CH:8]=1 |^1:29,48|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
340.1 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(C=1C=C(C=C(C1)C(F)(F)F)I)(F)F
|
|
Name
|
|
|
Quantity
|
665 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)NCC
|
Step Two
|
Name
|
|
|
Quantity
|
57.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C#C)O
|
Step Three
|
Name
|
copper (I) iodide
|
|
Quantity
|
1.81 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu]I
|
|
Name
|
|
|
Quantity
|
3.51 g
|
|
Type
|
catalyst
|
|
Smiles
|
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring, at 25° to 30° C. for 4 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture was then maintained
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was then maintained overnight
|
|
Duration
|
8 (± 8) h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
with stirring, at ambient temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed by evaporation under reduced pressure (water-pump)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the crystalline residue was partitioned between diethyl ether (670 ml) and water (200 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The ether layer was separated
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water (2×200 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulphate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated under reduced pressure (water-pump)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solid residue thus obtained
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
was distilled
|
Outcomes


Product
Details
Reaction Time |
4 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC(C=1C=C(C=C(C1)C(F)(F)F)C#CCO)(F)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
